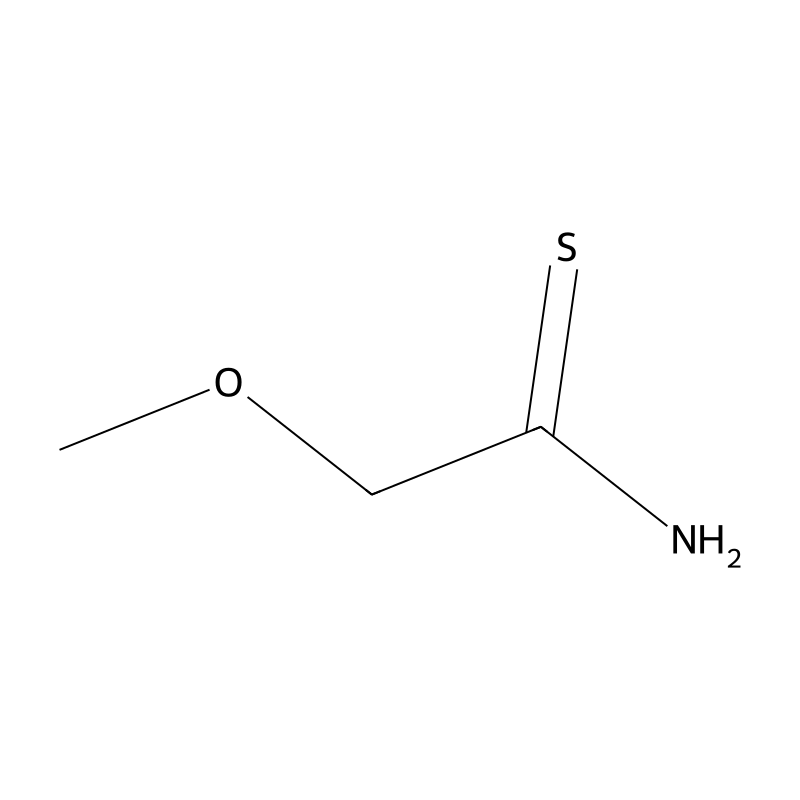

2-Methoxyethanethioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxyethanethioamide is an organic compound characterized by the presence of both a methoxy group and a thioamide functional group. Its chemical structure can be represented as follows:

- Molecular Formula: CHNOS

- IUPAC Name: 2-methoxyethanethioamide

This compound is notable for its thioamide linkage, which is a sulfur-containing analogue of amides. Thioamides are recognized for their unique properties and reactivity, making them valuable in various chemical applications.

- Nucleophilic Substitution: Thioamides can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbon atom bonded to sulfur.

- Thionation: The compound can be synthesized through thionation reactions where amides are treated with sulfur sources, leading to the formation of thioamides.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazolidinones or other cyclic compounds.

Thioamides generally exhibit reactivity towards electrophiles, making them useful intermediates in organic synthesis .

Thioamides, including 2-methoxyethanethioamide, have shown various biological activities:

- Antimicrobial Properties: Some thioamides exhibit antimicrobial activity, potentially making them candidates for pharmaceutical applications.

- Inhibition of Enzymatic Activity: Thioamides can act as inhibitors for certain enzymes, which is significant in drug design and development

Of Thioamides and Methods for Their ..." class="citation ml-xs inline" data-state="closed" href="https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202303770" rel="nofollow noopener" target="_blank"> .

These studies are vital for assessing the compound's safety and efficacy in potential applications.

The synthesis of 2-methoxyethanethioamide can be achieved through several methods:

- Thionation of Amides: A common method involves treating an amide with phosphorus pentasulfide or sulfur dichloride under controlled conditions.

- Three-Component Reactions: Recent advancements have introduced three-component reactions involving elemental sulfur, amines, and carbonyl compounds, allowing for efficient synthesis without the need for catalysts .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to accelerate the thionation process, yielding higher purity products in shorter reaction times .

These methods highlight the versatility and efficiency of synthesizing thioamides.

Interaction studies involving 2-methoxyethanethioamide are essential for understanding its behavior in biological systems:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Reactivity with Nucleophiles: Understanding its reactivity with various nucleophiles is crucial for predicting its behavior in synthetic pathways and biological contexts

Several compounds share structural similarities with 2-methoxyethanethioamide. Here are some notable examples:

Compound Name Structure Features Unique Aspects Ethylthioacetamide Contains ethyl group instead of methoxy Known for its use as a building block in synthesis Benzothiazole Contains a benzene ring fused with a thiazole Exhibits distinct electronic properties N,N-Dimethylthioacetamide Contains dimethyl groups Often used as a reagent in organic synthesis These compounds highlight the diversity within thioamide chemistry while underscoring the unique characteristics of 2-methoxyethanethioamide.

The development of thioamide-containing compounds spans over a century, driven by their unique physicochemical properties and biological relevance. Early synthetic routes relied on harsh reagents like phosphorus pentasulfide (P~2~S~5~) to convert amides into thioamides, a method first documented in the 1870s. These traditional approaches, while effective, faced limitations in substrate compatibility and environmental impact. The discovery of Lawesson’s reagent in the 20th century addressed some of these challenges by offering a milder alternative for thioamide synthesis, enabling broader applications in heterocycle formation and natural product derivatization.

Modern innovations have shifted toward sustainable methodologies. For instance, deep eutectic solvents (DES) composed of choline chloride and urea now facilitate the Willgerodt-Kindler reaction under mild conditions (45°C, 5 hours), achieving thioamide yields exceeding 90% without metal catalysts. This green chemistry paradigm aligns with the synthesis of 2-methoxyethanethioamide, where DES-mediated routes minimize waste and energy consumption while preserving functional group integrity.

Biochemical applications of thioamides gained traction with the discovery of their role in natural products like closthioamide and methanobactin, which feature thioamide bonds critical for antimicrobial activity and metal coordination. The structural mimicry of amide bonds, combined with resistance to enzymatic degradation, positioned thioamides as ideal candidates for peptide-based therapeutics. For example, replacing amides with thioamides in SARS-CoV-2 main protease (M^pro^) inhibitors improved metabolic stability by 3-fold, as demonstrated by Tamamura et al. (EC~50~ = 0.34 μM for compound 73 vs. 0.29 μM for 72).

Key Milestones in Thioamide Synthesis

| Era | Methodology | Advantages | Limitations |

|---|---|---|---|

| 1870s–1950s | P~2~S~5~-mediated conversion | High functional group tolerance | Toxic byproducts, harsh conditions |

| 1960s–2000s | Lawesson’s reagent | Mild conditions, scalability | Cost, sulfur residue contamination |

| 2010s–present | DES-enabled Willgerodt-Kindler | Eco-friendly, high yields (>90%) | Limited to specific amine substrates |

Nucleophilic Thioamidation Strategies

Nucleophilic thioamidation involves the introduction of a sulfur atom into amide precursors via sulfur-containing reagents. A prominent method for synthesizing thioamides, including 2-methoxyethanethioamide, is the Willgerodt–Kindler reaction. This three-component protocol combines aldehydes, amines, and elemental sulfur under catalyst-free conditions to yield aryl thioamides [1] [4]. For instance, substituting benzaldehyde derivatives with methoxyethyl aldehydes and primary amines could facilitate the formation of 2-methoxyethanethioamide. The reaction’s practicality is enhanced by its solvent-free nature, which minimizes purification challenges [1].

Dimethylformamide (DMF) has also been employed as both solvent and reactant in thioamide synthesis. In the Willgerodt–Kindler variant, DMF undergoes base-mediated cleavage to generate dimethylamine, which reacts with aldehydes and sulfur to form N,N-dimethyl thioamides [1]. Adapting this approach to methoxyethyl substrates may require adjusting the base strength to accommodate the electron-donating methoxy group, which could influence intermediate stability.

Additionally, Yuan’s group demonstrated that formamides and aryl aldehydes react in aqueous media with sodium carbonate and triethylamine to produce thioamides [1]. This method’s compatibility with heteroaromatic and halogenated substrates suggests its potential applicability to methoxyethyl-containing precursors, provided the methoxy group’s steric and electronic effects are mitigated.

Catalytic Systems for Regioselective Synthesis

Regioselective synthesis of 2-methoxyethanethioamide demands catalysts that direct sulfur incorporation precisely. The Savateev group reported visible-light-driven thioamidation using potassium poly(heptazine imide) (K-PHI) as a photocatalyst [1]. This system enables the conversion of benzylamines to thioamides under mild conditions, with high yields for aliphatic and heterocyclic substrates. For methoxyethylamines, optimizing irradiation wavelengths and catalyst loading may enhance regioselectivity, particularly if competing side reactions arise from the methoxy group’s electron-donating properties.

Tetrabutylammonium hydroxide (TBAOH) has also been utilized as a catalytic ionic liquid in aerobic thioamidation [1]. In this system, TBAOH facilitates the reaction between benzyl amines and sulfur without requiring solvents or external bases. Applying this protocol to 2-methoxyethylamine derivatives could streamline synthesis, though the methoxy group’s potential coordination with the catalyst must be evaluated to prevent undesired byproducts.

Solvent Phase Optimization in Heterocyclic Thioamide Formation

Solvent choice critically impacts reaction efficiency and product purity. The Willgerodt–Kindler reaction’s solvent-free conditions are advantageous for 2-methoxyethanethioamide synthesis, as they reduce side reactions and simplify workup [1]. However, polar aprotic solvents like DMF may be necessary for substrates with poor solubility. Yuan’s aqueous-phase thioamidation method offers an eco-friendly alternative, leveraging water’s high polarity to stabilize intermediates [1]. For methoxyethyl substrates, mixing water with co-solvents like ethanol could improve substrate dispersion without compromising reaction kinetics.

Post-reaction purification challenges, often arising from byproducts like the six-membered ring derivative of Lawesson’s reagent, have been addressed using ethylene glycol [2]. This solvent decomposes phosphonate byproducts into polar species, enabling efficient extraction and recrystallization. Adapting this protocol to 2-methoxyethanethioamide synthesis could minimize chromatographic steps, enhancing scalability.

Microwave-Assisted and Flow Chemistry Approaches

Microwave irradiation accelerates thioamide synthesis by rapidly heating reaction mixtures, reducing reaction times from hours to minutes. While no direct studies on 2-methoxyethanethioamide exist, analogous protocols for aryl thioamides suggest that microwave-assisted thionation using Lawesson’s reagent could be feasible [2]. Key parameters include irradiation power, solvent dielectric properties, and reagent stoichiometry.

Flow chemistry offers continuous production capabilities, ideal for large-scale synthesis. Integrating the Willgerodt–Kindler reaction into a flow reactor could improve yield consistency for 2-methoxyethanethioamide by maintaining precise temperature and residence time control. Additionally, in-line purification modules using ethylene glycol or aqueous washes could automate byproduct removal, aligning with green chemistry principles [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard